Ligularizine
Overview
Description
Ligularizine is a pyrrolizidine alkaloid derived from the Ligularia species, particularly Ligularia dentata . Pyrrolizidine alkaloids are a group of naturally occurring chemical compounds known for their diverse biological activities and potential toxicity. This compound has been identified as one of the major alkaloids in traditional Chinese herbal medicine, often used for its antitussive and expectorant properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ligularizine involves the chemical conversion of clivorine, another pyrrolizidine alkaloid, through a series of reactions. One of the key steps in the synthesis is the epoxidation of clivorine using performic acid . This reaction introduces an epoxide group into the molecule, which is then further modified to yield this compound.
Industrial Production Methods: Industrial production of this compound typically involves the extraction of the compound from the roots and aerial parts of Ligularia dentata. The extraction process includes solvent extraction followed by purification using chromatographic techniques . High-performance liquid chromatography (HPLC) coupled with mass spectrometry is often employed to ensure the purity and quality of the final product .
Chemical Reactions Analysis
Types of Reactions: Ligularizine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form epoxides and other oxygenated derivatives.
Reduction: Reduction reactions can convert this compound into its corresponding alcohols and amines.
Substitution: this compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions:
Oxidation: Performic acid is commonly used for the epoxidation of this compound.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used for reduction reactions.
Substitution: Nucleophiles such as halides, amines, and thiols are used in substitution reactions.
Major Products Formed:
Oxidation: Epoxides and hydroxylated derivatives.
Reduction: Alcohols and amines.
Substitution: Various substituted pyrrolizidine derivatives.
Scientific Research Applications
Ligularizine has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of ligularizine involves its interaction with cellular targets and pathways. This compound is known to exert its effects by binding to specific receptors and enzymes, leading to alterations in cellular signaling pathways. The exact molecular targets and pathways involved in its action are still under investigation, but it is believed to affect processes such as oxidative stress, inflammation, and cell proliferation .
Comparison with Similar Compounds
- Ligularidine
- Neoligularidine
- Ligularinine
- Clivorine
Ligularizine stands out due to its specific chemical modifications and the resulting unique properties that make it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
[(1R,3'R,6R,7S,11Z)-3',6,7,14-tetramethyl-3,8,17-trioxospiro[2,9-dioxa-14-azabicyclo[9.5.1]heptadec-11-ene-4,2'-oxirane]-7-yl] acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29NO8/c1-12-10-21(13(2)29-21)19(26)28-16-7-9-22(5)8-6-15(17(16)24)11-27-18(25)20(12,4)30-14(3)23/h6,12-13,16H,7-11H2,1-5H3/b15-6-/t12-,13-,16-,20+,21?/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNNVXCSFOWGBQP-LJUHYIOWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2(C(O2)C)C(=O)OC3CCN(CC=C(C3=O)COC(=O)C1(C)OC(=O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC2([C@H](O2)C)C(=O)O[C@@H]3CCN(C/C=C(\C3=O)/COC(=O)[C@@]1(C)OC(=O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29NO8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90364-92-4 | |
Record name | Ligularizine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090364924 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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